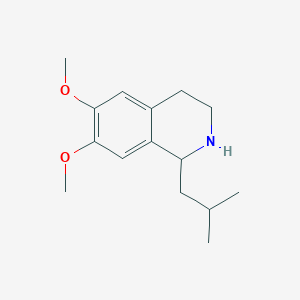
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (IBTD) is a chemical compound that belongs to the class of tetrahydroisoquinolines (THIQs). THIQs have been extensively studied due to their potential therapeutic applications. IBTD has been found to possess various pharmacological properties, including antipsychotic, antidepressant, and anti-inflammatory activities. The purpose of
Wirkmechanismus
The exact mechanism of action of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been proposed that 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exerts its pharmacological effects by modulating various neurotransmitter systems, including dopamine, serotonin, and glutamate. 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to exert various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been found to reduce the levels of oxidative stress markers and inhibit the production of pro-inflammatory cytokines. Moreover, 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is relatively easy to synthesize and has been found to possess various pharmacological properties. 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to be well-tolerated in animal models. However, there are some limitations to using 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments. It has a relatively short half-life and is rapidly metabolized in the body. Moreover, the exact mechanism of action of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, which makes it challenging to design experiments to study its pharmacological effects.
Zukünftige Richtungen
There are several future directions for research on 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of research is to investigate the potential therapeutic applications of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in neurological and psychiatric disorders. Another area of research is to elucidate the exact mechanism of action of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and to develop more potent and selective analogs. Moreover, it would be interesting to investigate the effects of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in human clinical trials to determine its safety and efficacy.
Synthesemethoden
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized using a one-pot reaction of isobutylamine, dimethoxybenzaldehyde, and cyclohexanone in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds via a Mannich-type reaction, followed by a cyclization step. The yield of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been the subject of numerous studies due to its potential therapeutic applications. It has been found to possess antipsychotic and antidepressant activities in animal models. 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to have neuroprotective effects against oxidative stress and glutamate-induced excitotoxicity.
Eigenschaften
Produktname |
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
|---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
6,7-dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H23NO2/c1-10(2)7-13-12-9-15(18-4)14(17-3)8-11(12)5-6-16-13/h8-10,13,16H,5-7H2,1-4H3 |
InChI-Schlüssel |
SETZAJBDVLCYRS-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C2=CC(=C(C=C2CCN1)OC)OC |
Kanonische SMILES |
CC(C)CC1C2=CC(=C(C=C2CCN1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B256150.png)
![2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B256154.png)
![3,3-Dimethyl-4-[(4-methylphenyl)carbonyl]piperazin-2-one](/img/structure/B256157.png)
![methyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256164.png)
![4-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B256165.png)


![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)
![2-Isobutyl-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B256173.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B256175.png)

![1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B256179.png)

